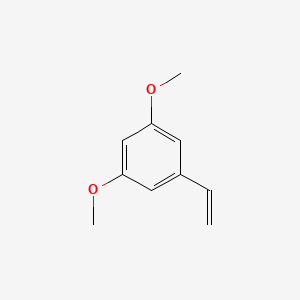

3,5-二甲氧基苯乙烯

描述

3,5-Dimethoxystyrene is a chemical compound that serves as a precursor for various synthetic processes. It is characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 5 positions, which can influence its reactivity and the properties of the derived polymers or compounds.

Synthesis Analysis

The synthesis of derivatives from 3,5-dimethoxystyrene has been explored in several studies. For instance, the compound trans-1,2-Bis(3,5-dimethoxyphenyl)ethene was prepared from 3,5-dimethoxystyrene using a Ru-catalyzed homo-olefin metathesis, yielding a high yield of the E-configurated isomer. This process demonstrates the reactivity of 3,5-dimethoxystyrene in forming more complex structures through olefin metathesis, a valuable reaction in organic synthesis .

Molecular Structure Analysis

The molecular structure of 3,5-dimethoxystyrene derivatives can adopt various conformations. In the case of trans-1,2-Bis(3,5-dimethoxyphenyl)ethene, two molecules were found in the crystal structure, each adopting different conformations: s-syn-anti and all-s-anti. These conformations can affect the physical properties and potential applications of the material .

Chemical Reactions Analysis

3,5-Dimethoxystyrene can undergo polymerization reactions to form polymers with specific properties. Anionic polymerization of 3,5-dimethoxystyrene was studied using sec-butyllithium as an initiator, resulting in polymers with predictable molecular weights and narrow molecular weight distributions. These polymers can be further functionalized through lithiation, which proceeds with ease, suggesting potential for creating novel functional polymers for various applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dimethoxystyrene and its derivatives are influenced by the substituents on the aromatic ring. For example, the presence of methoxy groups can affect the polymerization behavior, as seen in the cationic polymerization of 3,4-dimethoxystyrene by trityl hexachloroantimonate. This reaction is characterized by rapid rates of chain transfer and termination reactions, leading to the formation of stable, substituted indanyl cations . Additionally, the synthesis of 3,5-dimethoxystyrene-linked cyclic ketone derivatives for potential anti-inflammatory drug applications indicates the versatility of this compound in medicinal chemistry .

科学研究应用

聚合和化学反应

3,5-二甲氧基苯乙烯在各种聚合过程中发挥着重要作用。它已被研究用于阴离子聚合,表现出立即启动反应,并产生具有可预测分子量和窄分布的聚合物(Takano et al., 1998)。同样,3,5-二甲氧基苯乙烯的阳离子聚合特点是通过容易的分子内环化实现快速链转移(Rooney, 1983)。此外,已经探索了2,5-二甲氧基苯乙烯的自由基聚合,揭示了与其他单体相比的正常行为(Kamogawa & Cassidy, 1964)。

材料合成和表征

在材料科学中,已经合成了3,5-二甲氧基苯乙烯衍生物以供潜在应用。已经探索了3,5-二甲氧基苯乙烯连接的环酮衍生物的合成和表征作为新的抗炎药物(Li Zheng-qing, 2007)。此外,通过Ru催化的同源烯交换反应从3,5-二甲氧基苯乙烯制备了标题化合物trans-1,2-双(3,5-二甲氧基苯基)乙烯(Ritter et al., 2009)。

氢键和聚合物性质

研究还集中在聚(4-羟基-3,5-二甲氧基苯乙烯)及其相关衍生物的氢键上,检查它们的玻璃化转变温度和热容(Nakamura et al., 1986)。这项研究增进了我们对聚合物性质及其潜在应用的理解。

光谱研究

已对3,5-二甲氧基苯乙烯衍生物进行了光谱研究。例如,已调查了3,5-二溴-2,6-二甲氧基吡啶的分子振动,提供了有关该化合物的振动频率和理论计算的见解(Xavier & Gobinath, 2012)。

纳米技术应用

在纳米技术中,3,5-二甲氧基苯乙烯衍生物已被用作组装纳米复合材料的构建块。使用取代苯乙烯,包括3,5-二甲氧基苯乙烯,已合成了具有完美立方对称性的分子,包括辛基硅氧烷衍生物(Sulaiman et al., 2008)。

未来方向

Research on 3,5-Dimethoxystyrene and its derivatives is ongoing. For instance, there is research on the use of 3,5-Dimethoxystyrene in the preparation of bio-based styrene alternatives and their free radical polymerization . Another study discusses the visible light-controlled living cationic polymerization of methoxystyrene . These studies indicate that 3,5-Dimethoxystyrene has potential applications in the development of new materials and in green chemistry.

属性

IUPAC Name |

1-ethenyl-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-4-8-5-9(11-2)7-10(6-8)12-3/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDWZJCCIAMZIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431125 | |

| Record name | 3,5-dimethoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethoxystyrene | |

CAS RN |

40243-87-6 | |

| Record name | 3,5-dimethoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

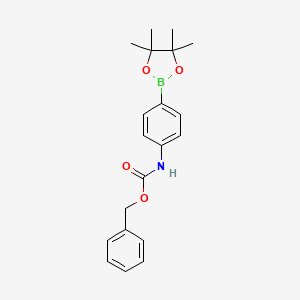

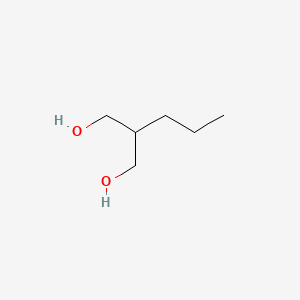

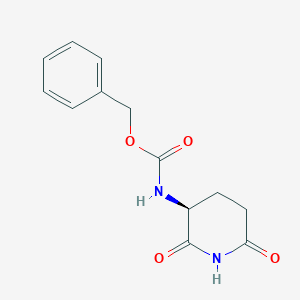

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

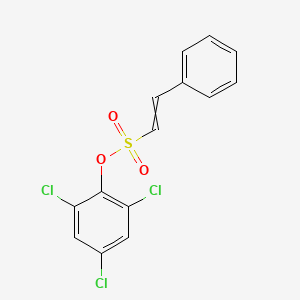

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)

![2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]sulfanylacetic Acid](/img/structure/B1277317.png)